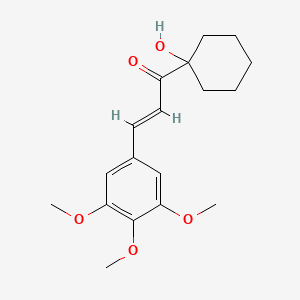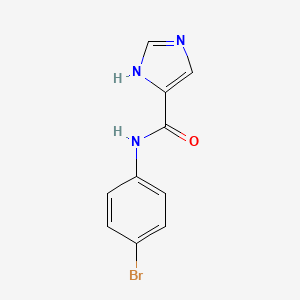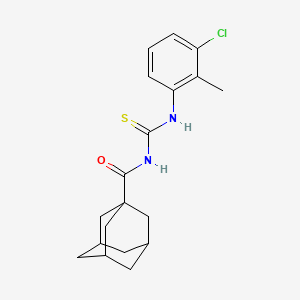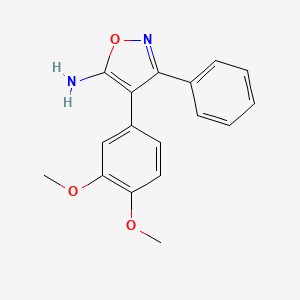![molecular formula C19H17ClN2O5 B11073177 1'-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11073177.png)
1'-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Spiro[1,3-dioxane-2,3’-indol]: The core structure consists of a spirocyclic dioxane fused with an indole ring. This arrangement imparts unique properties to the compound.
Preparation Methods
Synthetic Routes:
-
Synthesis from Indole Precursor
- Start with an indole derivative (e.g., 2-chloroindole).
- Introduce a chlorobenzyl group at the 1-position using a suitable reagent (e.g., 2-chlorobenzyl chloride).
- Nitrate the resulting compound to obtain the nitro derivative.
- Cyclize the nitro compound with a dioxane ring (e.g., ethylene glycol) to form the spiro structure.
-
Industrial Production
- Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.
Reaction Conditions:
- Reactions occur under mild conditions (room temperature to reflux).
- Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
Chemical Reactions Analysis
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one participates in various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the spirocyclic dioxane moiety may yield interesting derivatives.
Major products:
- Reduced compound: 1’-(2-aminobenzyl)-5-methyl-5-spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one.
Scientific Research Applications
1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one finds applications in:
Medicinal Chemistry: Investigated as potential anticancer agents due to the indole scaffold.
Biological Studies: Used as fluorescent probes for cellular imaging.
Materials Science: Explored for its luminescent properties.
Mechanism of Action
Molecular Targets: The indole portion may interact with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The spirocyclic dioxane-indole fusion sets it apart.
Similar Compounds: Related compounds include other spirocyclic indoles and nitro-substituted heterocycles.
Properties
Molecular Formula |
C19H17ClN2O5 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H17ClN2O5/c1-18(22(24)25)11-26-19(27-12-18)14-7-3-5-9-16(14)21(17(19)23)10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3 |
InChI Key |
BFCDOJQJHMHDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073095.png)
![Ethyl 4-amino-3-[(4-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11073097.png)

![2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11073105.png)
![7,7-Dimethylbicyclo[2.2.1]hept-2-yl 3,4,4-trichlorobut-3-enoate](/img/structure/B11073118.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11073123.png)

![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol](/img/structure/B11073130.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B11073159.png)
![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11073162.png)


![Ethyl 4-[3-(4-fluorophenyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11073176.png)
